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Compound of Interest |

4-(11-
Compound Name:
Hydroxyundecyloxy)benzaldehyde

CAS No.: 124389-14-6

Cat. No.: B056234

. J

Application Note: Comprehensive Characterization of 4-(11-
Hydroxyundecyloxy)benzaldehyde

Introduction & Scientific Context

4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6) is a critical bifunctional
building block in materials science. Its structure comprises a rigid aromatic aldehyde core
linked to a flexible 11-carbon alkyl spacer terminated by a primary hydroxyl group.

This amphiphilic nature makes it indispensable for:

 Liquid Crystal Synthesis: The aldehyde serves as a reactive handle for Schiff base formation,
while the alkyl chain induces mesogenic behavior.

o Surface Self-Assembly: The hydroxyl terminus allows for functionalization or hydrogen
bonding, while the aldehyde can anchor to amine-functionalized surfaces.

o Supramolecular Chemistry: It acts as a "linker" molecule, bridging hydrophobic and
hydrophilic domains.

In drug development and advanced materials research, the purity of this intermediate is
paramount. Traces of the starting material (4-hydroxybenzaldehyde) or side products (bis-
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alkylated species) can catastrophically disrupt the self-assembly processes of the final product.

Physical Properties & Purity Specifications

Before initiating spectral analysis, confirm the bulk physical properties. Deviations here indicate
gross impurities.

Property Specification Method Diagnostic Note

_ . Yellowing indicates
White to off-white ) o
Appearance ) Visual oxidation of the
crystalline powder

aldehyde.
Molecular Weight 292.42 g/mol Mass Spec
Broad range (>2°C)
suggests solvent
Melting Point 62.0 - 66.0 °C DSC / Capillary occlusion or starting
material
contamination.
Turbidity in CHCI
Soluble: CHCI
B ) suggests inorganic
Solubility | THF, EtOHInsoluble: ~ Visual salts (
Water
residue).

Structural Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the primary tool for validating the ether linkage formation and ensuring the
integrity of both terminal functional groups (CHO and OH).

Protocol 1:
H-NMR Acquisition

o Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of
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(Chloroform-d). Ensure the solution is clear.

e Acquisition: Run at 400 MHz or higher. 16 scans minimum.

» Key Diagnostic Signals (Senior Scientist Insight):
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backbone.

Protocol 2:

C-NMR Validation

e Look for the carbonyl carbon at ~190 ppm and the aromatic carbons at 164 ppm (C-O) and
130/115 ppm.[1] The aliphatic chain will show a cluster of peaks between 25-33 ppm, with
the C-O carbons shifted to ~68 ppm (ether) and ~63 ppm (alcohol).

B. Fourier-Transform Infrared Spectroscopy (FT-IR)

Rationale: Rapidly identifies functional groups and checks for "wet" samples (water
contamination).

Protocol:

e Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid
hygroscopic effects.

» Diagnostic Bands:

3200-3400 cm

[¢]

(Broad): O-H stretch. Critical: A very broad, jagged peak here may indicate wet solvent
residue rather than the intrinsic -OH.

o 2910, 2850 cm
(Sharp): C-H asymmetric/symmetric stretching (Alkyl chain).
o 1680-1695 cm

(Strong): C=0 stretch (Aldehyde).[1] Note: If this shifts to >1700 cm
, suspect oxidation to acid.

o 1255 cm
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(Strong): C-O-C asymmetric stretch (Aryl alkyl ether).

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the compound,
highlighting critical decision points.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Crude Synthesis Product
(Williamson Ether Synthesis)

Isolation: Extraction (EtOAc) & Washing

i

TLC Check
(Silica, Hex:EtOAc 7:3)

Single Spot?

No (Impurities)

Thermal Analysis (DSC) Recrystallization (EtOH)
Target MP: 62-66°C or Column Chromatography

1H NMR (CDCI3)
Check: 9.88ppm (CHO) & 3.64ppm (CH20OH)

FT-IR (ATR)
Check: 1690 cm-1 (C=0)

Release for Application
(Liquid Crystal/SAMs)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b056234?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Figure 1: Step-by-step characterization workflow for 4-(11-
Hydroxyundecyloxy)benzaldehyde, prioritizing purity confirmation before structural
elucidation.

Troubleshooting & "Senior Scientist” Tips
e The "Aldehyde" Problem:

o Observation: The melting point is broad (e.g., 58-65 °C), and the IR shows a shoulder at
1710 cm

o Cause: Oxidation of the aldehyde to benzoic acid.

o Remedy: Recrystallize from Ethanol/Water (9:1). The acid is more soluble in the aqueous
phase or can be removed by a quick wash with dilute

during extraction.
e The "Mono- vs. Bis-" Issue:

o Context: If synthesizing from 1,11-undecanediol (less common but possible), you might
get bis-etherification.

o Detection: Check the integration of the aromatic protons vs. the alkyl chain. Bis-products
will double the aromatic signal relative to the central chain protons, or mass spec will show
a dimer mass (~500+ Da).

¢ Water Content:

o The terminal hydroxyl group is hygroscopic. Always dry the final product in a vacuum
desiccator over

for 24 hours before using it in water-sensitive reactions (e.g., silanization).

References

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b056234?utm_src=pdf-body
https://www.benchchem.com/product/b056234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Tokyo Chemical Industry (TCI).Product Specification: 4-(11-
Hydroxyundecyloxy)benzaldehyde (H1216). Retrieved from .

» Fisher Scientific.4-(11-Hydroxyundecyloxy)benzaldehyde 98.0+%. Retrieved from .

o Panicker, L. (2018).[2] Thermal, spectroscopic and structural characterization of isostructural
phase transition in 4-hydroxybenzaldehyde. Phase Transitions.[2] (Context on the starting
material core). Retrieved from .
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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